2-(3,4-Dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide is a potent and selective antagonist for the human neurokinin-3 receptor (NK-3). [] This compound belongs to a novel class of non-peptide NK-3 receptor antagonists based on the 2-phenylquinoline backbone. [] Its discovery is significant due to the limited information available on the biological and pathophysiological role of the NK-3 receptor, primarily due to the lack of potent and selective antagonists. []
The synthesis of 2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide and its related compounds is described in detail in the paper "2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor." [] Unfortunately, the specific synthesis details for this particular compound are not provided within the available abstracts.
While the provided abstracts do not offer a detailed molecular structure analysis for this specific compound, they mention that it belongs to a class of compounds based on the 2-phenylquinoline backbone. [] Further investigation into the full research articles and related literature is needed to obtain a comprehensive understanding of its molecular structure, including bond lengths, angles, and other relevant data.
The primary application of 2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide, based on the available information, is as a research tool for investigating the role of the NK-3 receptor in various physiological and pathophysiological processes. [] The development of potent and selective NK-3 receptor antagonists like this compound is crucial for understanding the potential therapeutic benefits of targeting this receptor in conditions such as:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2